![molecular formula C11H18ClN B13585133 Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride CAS No. 2792186-46-8](/img/structure/B13585133.png)
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride is a chemical compound with a complex structure that includes a methyl group, a phenyl ring substituted with a propan-2-yl group, and an amine group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride typically involves the reaction of 3-(propan-2-yl)benzyl chloride with methylamine in the presence of a suitable solvent and base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Applications De Recherche Scientifique
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A compound with a similar backbone but different substituents.
Uniqueness
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
2792186-46-8 |
|---|---|
Formule moléculaire |
C11H18ClN |
Poids moléculaire |
199.72 g/mol |
Nom IUPAC |
N-methyl-1-(3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)11-6-4-5-10(7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H |
Clé InChI |
UFHXFIQPVXZZFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{Bicyclo[2.2.1]heptan-1-yl}morpholine](/img/structure/B13585062.png)
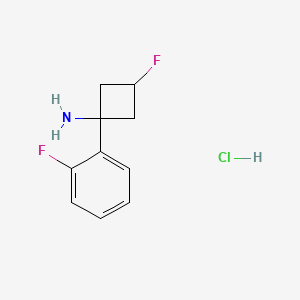


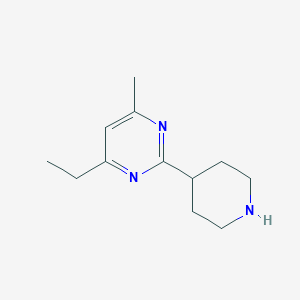
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
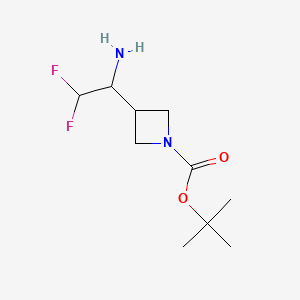
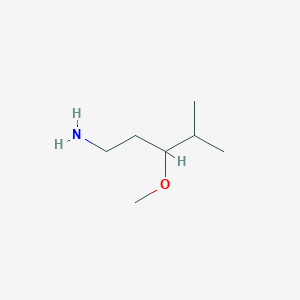
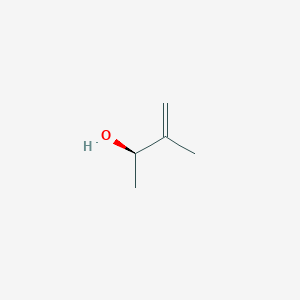

![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
